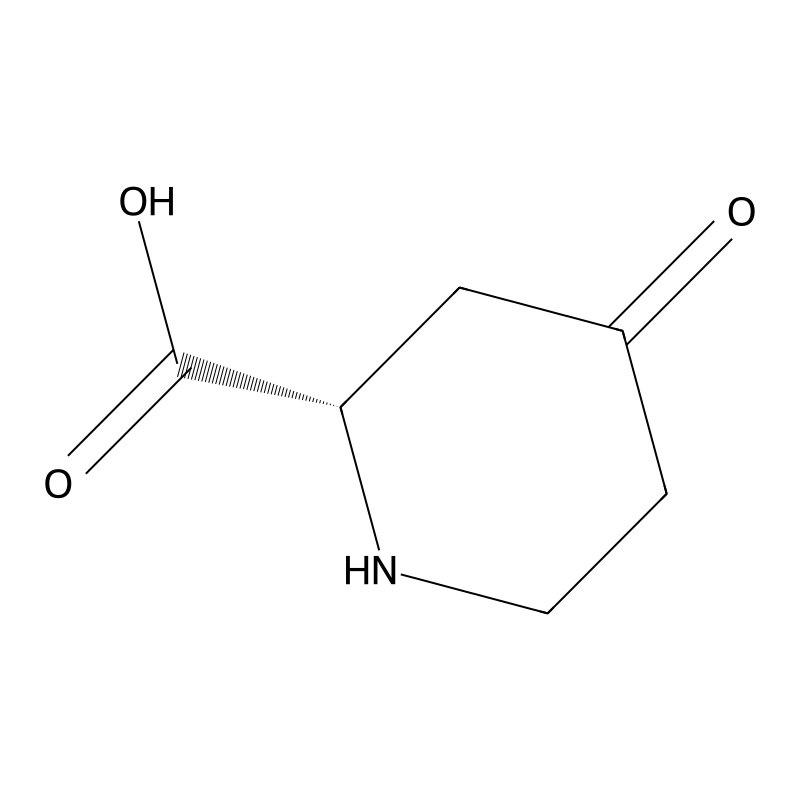

(S)-4-Oxopiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-Oxopiperidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative featuring a ketone functional group and a defined (S)-stereocenter at the C-2 position. This structure provides a conformationally restricted scaffold that is frequently used as a chiral building block in medicinal chemistry and the synthesis of complex alkaloids. Its primary procurement value lies in its specific stereochemistry, which is essential for creating enantiomerically pure target molecules, particularly pharmaceutical agents and their intermediates.

Research Fit

Substituting (S)-4-Oxopiperidine-2-carboxylic acid with its racemate ((±)-4-oxopiperidine-2-carboxylic acid) or the opposite (R)-enantiomer is operationally inefficient and often synthetically unviable. In stereospecific synthesis, the (S)-configuration is crucial for directing subsequent chemical transformations and for the final molecule's biological activity. Using a racemic mixture introduces the (R)-enantiomer as a significant impurity, leading to the formation of diastereomeric products that are difficult and costly to separate. This negates any upfront savings by complicating downstream purification, reducing the yield of the desired active isomer, and compromising the final product's enantiomeric purity, which is a critical quality attribute in pharmaceutical applications.

Substitution Risk

Essential Precursor for Stereospecific DGAT-1 Inhibitor Synthesis

In the synthesis of potent Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors, such as the clinical candidate PF-03052365, the use of enantiomerically pure (S)-4-Oxopiperidine-2-carboxylic acid is explicitly required. Patent literature demonstrates that synthetic routes starting with the (S)-enantiomer proceed directly to the target stereoisomer. Attempting this synthesis with a racemic precursor would necessitate a challenging chemical or enzymatic resolution step late in the synthesis, a process known to significantly reduce overall yield (typically to a theoretical maximum of 50% without a recycling protocol) and increase processing complexity.

| Evidence Dimension | Process Efficiency & Yield |

| Target Compound Data | Direct incorporation into the final molecule, preserving stereochemistry. |

| Comparator Or Baseline | Racemic (±)-4-Oxopiperidine-2-carboxylic acid |

| Quantified Difference | Avoids a resolution step that would cap the theoretical yield of the desired enantiomer at <50%. |

| Conditions | Multi-step synthesis of a pharmaceutical agent (PF-03052365). |

Procuring the correct (S)-enantiomer from the start is critical for maximizing yield and avoiding costly, complex resolution steps in pharmaceutical manufacturing.

Directing Diastereoselectivity in Spirocyclic Scaffold Synthesis

The C-2 stereocenter of (S)-4-Oxopiperidine-2-carboxylic acid serves as a control element in diastereoselective reactions. In syntheses of highly substituted 2-spiropiperidines, the reaction of the hydrochloride salt derived from the N-Boc protected (S)-enantiomer with cyclic ketones leads to the formation of spirocyclic products with predictable diastereoselectivity. For example, reaction with cyclopentanone yielded the corresponding spiropiperidine in an 85% yield and a 7:1 diastereomeric ratio (dr). Using the racemic starting material would result in a complex mixture of four stereoisomers, rendering purification impractical and severely reducing the isolated yield of any single desired isomer.

| Evidence Dimension | Diastereomeric Ratio (d.r.) |

| Target Compound Data | 7:1 d.r. |

| Comparator Or Baseline | Racemic starting material (inferred) |

| Quantified Difference | Produces a single pair of diastereomers in a 7:1 ratio vs. a complex mixture of four stereoisomers. |

| Conditions | Condensation with cyclopentanone following in-situ deprotection. |

This compound provides predictable stereochemical outcomes, which is essential for researchers building complex molecular libraries or synthesizing specific, stereochemically-defined natural products.

Precursor for Chiral Piperidine Alkaloids

The defined stereochemistry of (S)-4-Oxopiperidine-2-carboxylic acid makes it a valuable precursor for the total synthesis of natural products containing a substituted piperidine core. For example, related chiral piperidine scaffolds are used in the stereocontrolled synthesis of alkaloids like (−)-solenopsin A. The synthesis relies on establishing the correct relative and absolute stereochemistry early in the process. Starting with a racemic or achiral precursor would add significant steps, such as chiral auxiliary-based methods or enzymatic resolution, increasing the overall step count and lowering the overall yield compared to a route utilizing a pre-existing chiral pool starting material like the (S)-acid.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Direct entry into stereospecific synthesis routes. |

| Comparator Or Baseline | Achiral or racemic starting materials. |

| Quantified Difference | Reduces the number of synthetic steps by eliminating the need to introduce and resolve a stereocenter. |

| Conditions | Total synthesis of piperidine alkaloids. |

For complex total synthesis projects, using this compound as a chiral pool starting material saves significant time and resources by reducing the number of synthetic and purification steps.

Process Development of Stereospecific Pharmaceutical APIs

This compound is the right choice for process chemistry and scale-up campaigns where the final active pharmaceutical ingredient (API) contains a piperidine ring with (S)-stereochemistry at the 2-position. Its use simplifies the synthetic route and regulatory documentation by avoiding late-stage chiral resolutions.

Construction of Diastereomerically-Pure Scaffolds for Medicinal Chemistry

For medicinal chemistry programs focused on creating novel, complex heterocyclic scaffolds, this precursor enables the synthesis of spirocyclic and fused ring systems with a high degree of stereochemical control, leading to cleaner products and more reliable structure-activity relationship (SAR) data.

Chiral Pool Synthesis of Natural Products

In academic and industrial labs pursuing the total synthesis of piperidine-containing natural products, this compound serves as an effective chiral starting material. It reduces the step-count and improves the overall efficiency of the synthesis by providing a key stereocenter from the outset.

Application Fit Matrix

References

- [5] Bell, J. D., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. *Organic & Biomolecular Chemistry*, 16(10), 1756-1763.

- [13] Clarke, C., et al. (2018). Synthesis of highly substituted 2-spiropiperidines. *Organic & Biomolecular Chemistry*, 16(32), 5853-5861.

XLogP3

Wikipedia

Explore Compound Types